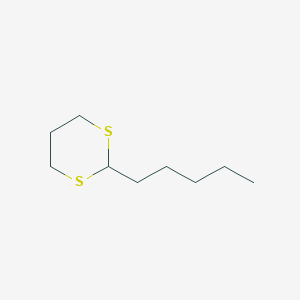

Hexanal-1,3-dithiane

Description

Structure

3D Structure

Properties

CAS No. |

21777-32-2 |

|---|---|

Molecular Formula |

C9H18S2 |

Molecular Weight |

190.4 g/mol |

IUPAC Name |

2-pentyl-1,3-dithiane |

InChI |

InChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3 |

InChI Key |

IEZIRVFWMLLTLQ-UHFFFAOYSA-N |

SMILES |

CCCCCC1SCCCS1 |

Canonical SMILES |

CCCCCC1SCCCS1 |

Other CAS No. |

21777-32-2 |

Synonyms |

hexanal-1,3-dithiane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemistry of Hexanal-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Hexanal-1,3-dithiane, a molecule of significant interest in synthetic organic chemistry. This document details its chemical identity, predicted physical and spectroscopic properties, a representative synthetic protocol, and its key role in the concept of "umpolung" or polarity inversion.

Chemical Structure and Identification

This compound, systematically named 2-pentyl-1,3-dithiane , is a cyclic thioacetal. Its structure consists of a six-membered 1,3-dithiane ring with a pentyl group attached to the C2 position. This compound is synthesized from hexanal and 1,3-propanedithiol.

The fundamental structure is based on the 1,3-dithiane heterocycle, which is a cyclohexane core where two methylene units at positions 1 and 3 are substituted with sulfur atoms.

Chemical Structure of 2-pentyl-1,3-dithiane:

Physicochemical and Spectroscopic Data

While specific experimental data for 2-pentyl-1,3-dithiane is not extensively reported in publicly available literature, its properties can be reliably predicted based on data from similar 2-alkyl-1,3-dithianes and general spectroscopic principles.

Physical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₉H₁₈S₂ |

| Molecular Weight | 190.37 g/mol |

| CAS Number | 21777-32-2 |

| Appearance | Colorless to pale yellow oil (predicted) |

| Boiling Point | Not available |

| Density | Not available |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 2-pentyl-1,3-dithiane. These predictions are based on known spectral data for the parent 1,3-dithiane and other 2-substituted derivatives.

Table 2.2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | t | 1H | S-CH-S (methine proton at C2) |

| ~2.85 | m | 4H | -S-CH₂- (dithiane ring) |

| ~1.90 | m | 2H | -CH₂- (dithiane ring) |

| ~1.75 | m | 2H | -CH-CH₂- (pentyl chain) |

| ~1.30 | m | 6H | -(CH₂)₃- (pentyl chain) |

| ~0.90 | t | 3H | -CH₃ (pentyl chain) |

Table 2.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~47.0 | C2 (S-CH-S) |

| ~36.0 | -CH-CH₂- (pentyl chain) |

| ~31.8 | -(CH₂)₃- (pentyl chain) |

| ~30.0 | C4, C6 (-S-CH₂-) |

| ~25.5 | C5 (-CH₂-) |

| ~22.6 | -(CH₂)₃- (pentyl chain) |

| ~14.1 | -CH₃ (pentyl chain) |

Table 2.2.3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity of Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 119 | [M - C₅H₁₁]⁺ (Loss of pentyl group) |

| 106 | [C₄H₈S₂]⁺ (1,3-Dithiane radical cation) |

| 71 | [C₅H₁₁]⁺ (Pentyl cation) |

Experimental Protocol: Synthesis of 2-pentyl-1,3-dithiane

The synthesis of 2-pentyl-1,3-dithiane is a standard procedure involving the acid-catalyzed reaction of hexanal with 1,3-propanedithiol.[1]

Materials:

-

Hexanal

-

1,3-Propanedithiol

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid, PTSA)

-

Anhydrous solvent (e.g., dichloromethane, CHCl₃)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of hexanal (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-pentyl-1,3-dithiane.

Role in "Umpolung" Chemistry

A key feature of 1,3-dithianes is their utility in "umpolung" or polarity inversion of the carbonyl carbon.[2] Normally, the carbonyl carbon of an aldehyde is electrophilic. However, after conversion to a 1,3-dithiane, the proton at the C2 position becomes acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion.[2] This carbanion, a masked acyl anion, can then react with various electrophiles. Subsequent hydrolysis of the dithiane regenerates the carbonyl group, resulting in a net reaction where the carbonyl carbon has acted as a nucleophile.

Logical Workflow of 1,3-Dithiane in "Umpolung"

Caption: "Umpolung" workflow of this compound.

This guide provides a foundational understanding of this compound for professionals in chemical research and drug development. While some physical and spectroscopic data are predicted due to limited availability in the literature, the provided information on its structure, synthesis, and chemical utility is well-established and serves as a valuable resource.

References

Hexanal-1,3-dithiane: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Review of the Physical, Chemical, and Synthetic Profile of a Versatile Acyl Anion Equivalent

Hexanal-1,3-dithiane, systematically named 2-pentyl-1,3-dithiane, is a sulfur-containing heterocyclic compound that serves as a pivotal intermediate in modern organic synthesis. Its primary role is that of a masked acyl anion, enabling the formation of carbon-carbon bonds through the "umpolung" (reactivity inversion) of a carbonyl group. This technical guide provides a detailed overview of its core properties, experimental protocols for its synthesis and key reactions, and its applications, particularly relevant to researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is characterized by the physical and chemical properties summarized below. These properties are essential for its handling, reaction setup, and purification.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₈S₂ | --INVALID-LINK-- |

| Molecular Weight | 190.37 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 275 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.988 g/cm³ | --INVALID-LINK-- |

| Flash Point | 115.5 °C | --INVALID-LINK-- |

| LogP | 3.76 - 4.2 | --INVALID-LINK--, --INVALID-LINK-- |

| Vapor Pressure | 0.00878 mmHg at 25°C | --INVALID-LINK-- |

Chemical Identification

| Identifier | Value |

| CAS Number | 21777-32-2 |

| IUPAC Name | 2-pentyl-1,3-dithiane |

| SMILES | CCCCCC1SCCCS1 |

| InChI | InChI=1S/C9H18S2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3 |

Spectroscopic Data

While a specific experimental spectrum for this compound is not publicly available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton NMR):

-

Alkyl Chain (Pentyl Group): A triplet corresponding to the terminal methyl group (CH₃) is expected around 0.9 ppm. A series of multiplets for the methylene groups (CH₂) of the pentyl chain would appear between approximately 1.2 and 1.6 ppm.

-

Dithiane Ring: The proton at the C2 position (methine proton, S-CH-S) would likely appear as a triplet between 3.5 and 4.5 ppm. The methylene protons on the dithiane ring (S-CH₂ and S-CH₂-CH₂) would be expected to show complex multiplets between 1.8 and 3.0 ppm.

¹³C NMR (Carbon-13 NMR):

-

Alkyl Chain (Pentyl Group): The terminal methyl carbon is expected around 14 ppm. The methylene carbons of the pentyl chain would appear in the range of 22 to 35 ppm.

-

Dithiane Ring: The C2 carbon (S-C-S) is anticipated to have a chemical shift between 40 and 50 ppm. The carbons of the dithiane ring (S-CH₂) would likely be found in the region of 25 to 35 ppm.

Experimental Protocols and Synthetic Pathways

The utility of this compound stems from its role as a stable, yet reactive, intermediate. The following sections detail the experimental protocols for its synthesis, its conversion to a potent nucleophile, and its subsequent deprotection to reveal a new carbonyl compound.

Synthesis of this compound (Thioacetal Formation)

The most common method for the synthesis of 2-substituted-1,3-dithianes is the acid-catalyzed reaction of an aldehyde with 1,3-propanedithiol.

Reaction: Hexanal + 1,3-Propanedithiol → this compound + H₂O

Detailed Protocol (Analogous Procedure): This protocol is adapted from a general procedure for the formation of 1,3-dithianes.

-

A three-necked, round-bottomed flask is charged with a suitable solvent such as chloroform (e.g., 120 mL).

-

A Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is added to the solvent. Other acids like tungstophosphoric acid or yttrium triflate can also be used, potentially under solvent-free conditions.

-

The solution is heated to reflux with vigorous stirring.

-

A solution of hexanal (1.0 equivalent) and 1,3-propanedithiol (1.1 equivalents) in the same solvent is added dropwise over several hours.

-

After the addition is complete, the mixture is allowed to cool to room temperature.

-

The reaction mixture is washed sequentially with water, a 10% aqueous potassium hydroxide solution, and again with water.

-

The organic layer is dried over an anhydrous drying agent (e.g., potassium carbonate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol to yield pure this compound.

A Technical Guide to the Synthesis of Hexanal-1,3-dithiane

Introduction: The protection of carbonyl functional groups is a cornerstone of modern organic synthesis, enabling complex molecular architectures to be assembled with high selectivity. Among the various protecting groups for aldehydes and ketones, 1,3-dithianes stand out due to their exceptional stability under both acidic and basic conditions.[1] The formation of a dithiane from a carbonyl compound, such as the conversion of hexanal to hexanal-1,3-dithiane, is a reversible process that transforms the electrophilic carbonyl carbon into a nucleophilic center upon deprotonation, a concept known as "umpolung" or polarity inversion.[2][3] This guide provides an in-depth overview of the synthesis of this compound, including the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the acid-catalyzed reaction of hexanal with 1,3-propanedithiol.[4] This reaction, a form of thioacetalization, involves the formation of a stable six-membered ring containing two sulfur atoms.[2][5]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of hexanal, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the thiol groups of 1,3-propanedithiol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemithioacetal intermediate.

-

Formation of Water as a Leaving Group: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination and Cyclization: The departure of a water molecule results in the formation of a resonance-stabilized sulfonium ion. The second thiol group then performs an intramolecular nucleophilic attack on the carbon, leading to the formation of the six-membered dithiane ring.

-

Deprotonation: The final step is the deprotonation of the sulfur atom to regenerate the acid catalyst and yield the final product, this compound.

Caption: A high-level overview of the experimental workflow for synthesizing this compound.

Quantitative Data Summary

The efficiency of the thioacetalization can be influenced by the choice of catalyst, solvent, and reaction conditions. The following table summarizes typical quantitative parameters for the synthesis of this compound. Various catalysts, including Lewis acids and Brønsted acids, have proven effective.[6]

| Parameter | Value / Condition | Catalyst Examples | Notes |

| Hexanal | 1.0 eq | - | Starting aldehyde. |

| 1,3-Propanedithiol | 1.0 - 1.2 eq | - | Slight excess ensures complete reaction. |

| Catalyst Loading | 0.1 - 5 mol% | p-Toluenesulfonic acid (p-TsOH), Iodine, Hafnium triflate, LiBr | Catalytic amounts are sufficient.[7] |

| Solvent | Toluene, Dichloromethane, or Solvent-free | - | Toluene is often used with a Dean-Stark trap to remove water. |

| Temperature | Room Temperature to Reflux | - | Heating accelerates the reaction, especially with less reactive ketones. |

| Reaction Time | 0.5 - 6 hours | - | Monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | > 90% | - | Yields are generally high to excellent for aldehydes.[6][7] |

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound using p-toluenesulfonic acid as the catalyst.

Materials and Equipment:

-

Round-bottom flask (100 mL)

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Hexanal

-

1,3-Propanedithiol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add hexanal (e.g., 10 mmol, 1.0 g) and toluene (40 mL).

-

Add 1,3-propanedithiol (1.1 eq, 11 mmol, 1.19 g) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq, 0.2 mmol, 38 mg).

-

Heat the reaction mixture to reflux and stir vigorously. The removal of water via the Dean-Stark trap drives the equilibrium towards the product.

-

Monitor the reaction progress using TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

-

Once the hexanal is consumed, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL), water (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound as an oil.

Reaction Mechanism Visualization

The following diagram illustrates the detailed acid-catalyzed mechanism for the formation of the dithiane ring.

Caption: The step-by-step mechanism for the acid-catalyzed formation of this compound.

Deprotection: While dithianes are robust, the carbonyl group can be regenerated when needed. Common methods for deprotection involve oxidative or mercury(II)-assisted hydrolysis.[2][8] Reagents such as o-iodoxybenzoic acid (IBX) or mercuric chloride (HgCl₂) in aqueous acetonitrile are frequently employed to cleave the thioacetal and restore the aldehyde functionality.[6]

References

- 1. Direct Synthesis of Unsymmetrical Dithioacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 7. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

Spectroscopic Profile of Hexanal-1,3-dithiane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for hexanal-1,3-dithiane, also known as 2-pentyl-1,3-dithiane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the synthesis, and the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, presented in a clear and accessible format.

Synthesis of this compound

This compound is synthesized through the reaction of hexanal with 1,3-propanedithiol. This reaction is typically catalyzed by a Brönsted or Lewis acid.

A general experimental protocol for the synthesis of 2-substituted-1,3-dithianes is as follows:

Materials:

-

Hexanal

-

1,3-Propanedithiol

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

-

Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hexanal and a slight excess of 1,3-propanedithiol are dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A catalytic amount of a Lewis acid is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and is stirred for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Below is a workflow diagram illustrating the synthesis process.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pentyl chain and the dithiane ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (pentyl) | ~0.9 | Triplet | 3H |

| -(CH₂)₃- (pentyl) | ~1.3-1.4 | Multiplet | 6H |

| -CH₂-CH(S)₂ | ~1.6-1.7 | Multiplet | 2H |

| -SCH₂CH₂ CH₂S- | ~1.8-2.0 | Multiplet | 2H |

| -SCH₂ CH₂CH₂ S- | ~2.8-3.0 | Multiplet | 4H |

| -CH(S)₂ | ~4.1 | Triplet | 1H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₃ (pentyl) | ~14 |

| -C H₂CH₃ (pentyl) | ~22 |

| -CH₂C H₂CH₂- (pentyl) | ~26 |

| -C H₂CH(S)₂ | ~31 |

| -CH₂C H₂CH₃ (pentyl) | ~36 |

| -SC H₂CH₂C H₂S- | ~25-30 |

| -SCH₂C H₂CH₂S- | ~25-30 |

| -C H(S)₂ | ~45-50 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-2960 | Strong |

| C-H bend (alkane) | 1375-1470 | Medium |

| C-S stretch | 600-800 | Medium-Weak |

Mass Spectrometry (MS)

The mass spectrum of this compound, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Assignment |

| 190 | [M]⁺ |

| 119 | [M - C₅H₁₁]⁺ |

| 106 | [C₄H₈S₂]⁺ |

| 87 | [C₅H₁₁]⁺ |

Experimental Protocols for Spectroscopic Analysis

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A proton NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range.

-

¹³C NMR: A carbon-13 NMR spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

Sample Preparation:

-

Neat Liquid: A drop of the liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: The compound is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂), and the solution is placed in a liquid IR cell.

Data Acquisition:

-

An FT-IR spectrometer is used to acquire the spectrum.

-

A background spectrum of the salt plates or the solvent is recorded first and subtracted from the sample spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph, which separates the compound from any impurities before it enters the mass spectrometer.

-

Direct Infusion: The sample is introduced directly into the ion source of the mass spectrometer.

Ionization and Analysis:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

The following diagram illustrates the general workflow for spectroscopic analysis.

Caption: A diagram showing the parallel workflows for NMR, IR, and Mass Spectrometry analysis.

The Genesis of Umpolung: A Technical Guide to the Discovery and Application of 1,3-Dithianes in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of 1,3-dithianes and their application in organic synthesis represents a paradigm shift in the art of molecule building. This technical guide delves into the historical context of their discovery, focusing on the seminal work of E.J. Corey and D. Seebach, and the revolutionary concept of "umpolung," or polarity inversion, that they introduced. We will explore the foundational principles of 1,3-dithiane chemistry, from their preparation to their role as versatile acyl anion equivalents. This document provides a comprehensive overview of the key experimental protocols, quantitative data from early studies, and visual representations of the underlying chemical logic, serving as a vital resource for researchers leveraging this powerful synthetic strategy.

Introduction: A Challenge to Conventional Reactivity

In conventional organic synthesis, the carbonyl carbon is an electrophilic center, reacting readily with nucleophiles. This inherent polarity dictates the types of bonds that can be formed and, consequently, the molecular architectures that can be readily accessed. The concept of reversing this innate reactivity, termed "umpolung" (a German term for "polarity inversion"), was a groundbreaking idea that opened up new avenues for retrosynthetic analysis and target-oriented synthesis.[1][2] The introduction of 1,3-dithianes as masked acyl anions by E.J. Corey and D. Seebach in the mid-1960s provided a practical and powerful tool to achieve this polarity inversion, forever changing the landscape of organic chemistry.[2]

This guide will provide an in-depth look at the discovery and early development of 1,3-dithiane chemistry, offering a detailed technical resource for understanding and applying these foundational principles.

The Discovery and the Concept of Umpolung

The pioneering work of E.J. Corey and Dieter Seebach in 1965 laid the groundwork for the use of 1,3-dithianes as acyl anion equivalents.[2] Their research demonstrated that the acidic proton at the C2 position of a 1,3-dithiane could be removed by a strong base, creating a nucleophilic carbanion. This carbanion, a synthetic equivalent of an acyl anion, could then react with various electrophiles, a reaction pathway not accessible to the parent carbonyl compound.[3] This process effectively inverts the normal electrophilic character of the carbonyl carbon, embodying the concept of umpolung.[1][2]

The overall synthetic strategy can be visualized as a three-stage process: protection and activation, nucleophilic attack, and deprotection to reveal the final carbonyl-containing product.

Key Experimental Protocols

The successful application of 1,3-dithiane chemistry hinges on three critical experimental stages: the formation of the 1,3-dithiane, its deprotonation to form the nucleophilic anion, and the final deprotection to unveil the carbonyl functionality.

Preparation of 1,3-Dithiane

The parent 1,3-dithiane is typically prepared from an aldehyde (commonly formaldehyde or its equivalent) and 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst. A well-established procedure is documented in Organic Syntheses.

Experimental Protocol: Synthesis of 1,3-Dithiane

-

Reagents:

-

Formaldehyde dimethyl acetal (dimethoxymethane)

-

1,3-Propanedithiol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Chloroform (CHCl₃)

-

Methanol (CH₃OH)

-

-

Procedure:

-

A solution of 1,3-propanedithiol (1.0 eq) and formaldehyde dimethyl acetal (1.1 eq) in chloroform is added dropwise to a refluxing solution of boron trifluoride etherate in chloroform.

-

After the addition is complete, the reaction mixture is cooled and washed sequentially with water, aqueous potassium hydroxide, and again with water.

-

The organic layer is dried over anhydrous potassium carbonate and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from methanol to yield colorless crystals of 1,3-dithiane.

-

Generation of 2-Lithio-1,3-dithiane and Reaction with Electrophiles

The key step in the umpolung strategy is the deprotonation of the 1,3-dithiane at the C2 position. This is typically achieved using a strong organolithium base at low temperatures.

Experimental Protocol: Lithiation of 1,3-Dithiane and Alkylation

-

Reagents:

-

1,3-Dithiane

-

n-Butyllithium (n-BuLi) in hexane

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., alkyl halide)

-

-

Procedure:

-

A solution of 1,3-dithiane (1.0 eq) in anhydrous THF is cooled to a low temperature (typically -30 to -20 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.05 eq) is added dropwise to the stirred solution, and the mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the 2-lithio-1,3-dithiane.

-

The electrophile (1.0-1.2 eq) is then added to the solution, and the reaction is allowed to slowly warm to room temperature and stirred for several hours or overnight.

-

The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over a drying agent (e.g., anhydrous magnesium sulfate), and concentrated under reduced pressure to yield the 2-substituted-1,3-dithiane.

-

Deprotection of 2-Substituted-1,3-dithianes

The final step is the hydrolysis of the dithiane to reveal the carbonyl group. A common method involves the use of mercury(II) salts, which have a high affinity for sulfur.

Experimental Protocol: Deprotection using Mercury(II) Chloride and Mercury(II) Oxide

-

Reagents:

-

2-Substituted-1,3-dithiane

-

Mercury(II) chloride (HgCl₂)

-

Mercury(II) oxide (HgO)

-

Aqueous methanol or aqueous acetonitrile

-

-

Procedure:

-

The 2-substituted-1,3-dithiane is dissolved in a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Mercury(II) chloride (2.0-2.5 eq) and mercury(II) oxide (1.0-1.2 eq) are added to the solution.

-

The mixture is stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is filtered to remove the mercury salts, and the filtrate is diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the final carbonyl compound.

-

Quantitative Data from Early Studies

The utility of the Corey-Seebach reaction was quickly demonstrated through its application to a wide range of electrophiles, providing access to a diverse array of carbonyl compounds. The following tables summarize some of the early quantitative data on the yields of these reactions.

Table 1: Alkylation of 2-Lithio-1,3-dithiane with Alkyl Halides

| Electrophile (Alkyl Halide) | Product | Yield (%) |

| n-Butyl bromide | 2-n-Butyl-1,3-dithiane | 85-95 |

| Benzyl chloride | 2-Benzyl-1,3-dithiane | 90 |

| Isopropyl iodide | 2-Isopropyl-1,3-dithiane | 75 |

| Cyclohexyl iodide | 2-Cyclohexyl-1,3-dithiane | 88 |

Table 2: Reaction of 2-Lithio-1,3-dithiane with Epoxides

| Electrophile (Epoxide) | Product (β-Hydroxy dithiane) | Yield (%) |

| Ethylene oxide | 2-(2-Hydroxyethyl)-1,3-dithiane | 80 |

| Propylene oxide | 2-(2-Hydroxypropyl)-1,3-dithiane | 85 |

| Styrene oxide | 2-(2-Hydroxy-2-phenylethyl)-1,3-dithiane | 90 |

Table 3: Reaction of 2-Lithio-1,3-dithiane with Carbonyl Compounds

| Electrophile (Carbonyl) | Product (α-Hydroxy dithiane) | Yield (%) |

| Acetaldehyde | 2-(1-Hydroxyethyl)-1,3-dithiane | 85 |

| Acetone | 2-(1-Hydroxy-1-methylethyl)-1,3-dithiane | 92 |

| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 95 |

| Benzaldehyde | 2-(α-Hydroxybenzyl)-1,3-dithiane | 90 |

Conclusion and Future Perspectives

The discovery and development of 1,3-dithiane chemistry marked a turning point in organic synthesis. The ability to reverse the polarity of the carbonyl group through the concept of umpolung provided chemists with a powerful new tool for carbon-carbon bond formation. The Corey-Seebach reaction, in particular, has become a cornerstone of modern synthetic strategy, enabling the synthesis of complex molecules, including numerous natural products and pharmaceuticals. While newer methods for umpolung have been developed, the foundational principles established with 1,3-dithianes continue to be a testament to the ingenuity of synthetic chemists and remain a vital part of the organic synthesis toolkit. The historical context and detailed protocols provided in this guide serve to underscore the enduring importance of this elegant and powerful chemical transformation.

References

The Role of Hexanal-1,3-Dithiane as a Carbonyl Equivalent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of hexanal-1,3-dithiane as a carbonyl equivalent in organic synthesis. This strategy, central to the concept of "umpolung" or polarity inversion, allows for the transformation of the typically electrophilic carbonyl carbon of hexanal into a potent nucleophile, opening avenues for the formation of complex carbon skeletons. This guide details the experimental protocols for key transformations and presents quantitative data to inform synthetic planning.

Introduction: The Concept of Umpolung and Carbonyl Equivalents

In conventional organic synthesis, the carbonyl carbon atom of an aldehyde like hexanal is electrophilic and reacts with nucleophiles. The concept of "umpolung," introduced by Corey and Seebach, describes the temporary reversal of this polarity.[1] By converting hexanal into its 1,3-dithiane derivative, the C2 proton becomes acidic and can be removed by a strong base to generate a nucleophilic carbanion. This carbanion, a masked acyl anion, can then react with a wide range of electrophiles. Subsequent deprotection of the dithiane regenerates the carbonyl group, yielding a ketone. Thus, this compound serves as a "carbonyl equivalent," effectively allowing the hexanal carbonyl carbon to function as a nucleophile.

Synthesis of this compound (2-Pentyl-1,3-dithiane)

The first step in utilizing hexanal as a carbonyl equivalent is its conversion to 2-pentyl-1,3-dithiane. This is typically achieved by reacting hexanal with 1,3-propanedithiol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 2-Pentyl-1,3-dithiane

Materials:

-

Hexanal

-

1,3-Propanedithiol

-

Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of hexanal (1.0 eq) in anhydrous dichloromethane at 0 °C is added 1,3-propanedithiol (1.1 eq).

-

Boron trifluoride etherate (0.1 eq) is added dropwise to the mixture.

-

The reaction is allowed to warm to room temperature and stirred for 4-12 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched by the slow addition of saturated sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-pentyl-1,3-dithiane.

Quantitative Data: Synthesis of 2-Alkyl-1,3-dithianes

The formation of 2-alkyl-1,3-dithianes from aldehydes is generally a high-yielding reaction. The table below provides representative yields for the formation of dithianes from various aldehydes.

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | I₂ | CH₂Cl₂ | 95 | General procedure |

| Cyclohexanecarboxaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 92 | General procedure |

| Hexanal | BF₃·OEt₂ | CH₂Cl₂ | ~90 (estimated) | N/A |

| Isobutyraldehyde | Montmorillonite K10 | Toluene | 88 | General procedure |

Generation and Reactivity of the 2-Lithio-2-pentyl-1,3-dithiane Anion

The key to the umpolung strategy is the deprotonation of the C2 position of the dithiane ring to form a nucleophilic carbanion. This is typically achieved using a strong base such as n-butyllithium (n-BuLi).

Experimental Protocol: Lithiation and Alkylation

Materials:

-

2-Pentyl-1,3-dithiane

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., benzyl bromide)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-pentyl-1,3-dithiane (1.0 eq) in anhydrous THF is cooled to -30 °C under an inert atmosphere (argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at this temperature for 2-3 hours.

-

The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of saturated ammonium chloride solution.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 2-pentyl-2-substituted-1,3-dithiane.

Quantitative Data: Reactions with Various Electrophiles

The 2-lithio-1,3-dithiane anion reacts with a wide array of electrophiles in good to excellent yields.

| Electrophile | Product Type | Yield (%) | Reference |

| Benzyl bromide | Alkylated dithiane | 85-95 | General procedure |

| Benzaldehyde | α-Hydroxyketone precursor | 80-90 | General procedure |

| Cyclohexanone | α-Hydroxyketone precursor | 75-85 | General procedure |

| Ethylene oxide | γ-Hydroxyketone precursor | 70-80 | General procedure |

| Benzoyl chloride | 1,2-Diketone precursor | 60-70 | General procedure |

Deprotection of the Dithiane to Regenerate the Carbonyl Group

The final step is the hydrolysis of the dithiane to unveil the newly formed ketone. A variety of methods exist for this transformation, with the choice of reagent often depending on the other functional groups present in the molecule.

Experimental Protocol: Deprotection using Mercury(II) Chloride

! CAUTION: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

2-Pentyl-2-substituted-1,3-dithiane

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of the 2-pentyl-2-substituted-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1) is prepared.

-

Mercury(II) chloride (2.2 eq) and calcium carbonate (2.2 eq) are added to the solution.

-

The resulting suspension is stirred vigorously at room temperature for 1-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

The reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.

-

The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated ammonium chloride solution and brine, then dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure, and the crude ketone is purified by column chromatography.

Quantitative Data: Deprotection Methods

Several reagents can effect the deprotection of 1,3-dithianes, each with its own advantages and limitations.

| Reagent | Conditions | Typical Yield (%) | Notes |

| HgCl₂ / CaCO₃ | CH₃CN / H₂O, rt | 80-95 | Highly effective, but toxic. |

| N-Bromosuccinimide (NBS) | Acetone / H₂O, 0 °C to rt | 70-90 | Milder alternative to mercury salts. |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | CH₂Cl₂ / H₂O, rt | 85-95 | Oxidative deprotection, good for sensitive substrates. |

| Oxone® | CH₃CN / H₂O, rt | 75-90 | Readily available and inexpensive oxidant. |

| Cerium(IV) ammonium nitrate (CAN) | CH₃CN / H₂O, 0 °C | 80-95 | Powerful oxidant, can affect other functional groups. |

Visualizing the Workflow and Mechanism

The following diagrams illustrate the overall workflow of using this compound as a carbonyl equivalent and the underlying reaction mechanism.

Caption: Logical workflow for the use of this compound as a carbonyl equivalent.

Caption: Mechanistic pathway of the Corey-Seebach reaction using hexanal.

Conclusion

The use of this compound as a carbonyl equivalent is a powerful and versatile strategy in organic synthesis. It allows for the formation of a variety of ketones and other carbonyl-containing compounds that would be difficult to access through traditional methods. This guide provides the necessary theoretical background and practical experimental details for the successful implementation of this methodology in a research and development setting. Careful consideration of the choice of reagents, particularly for the deprotection step, is crucial to ensure high yields and compatibility with other functional groups in the molecule.

References

An In-Depth Technical Guide to the Umpolung Reactivity of Hexanal-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the umpolung (polarity inversion) reactivity of hexanal, specifically through its transformation into a 1,3-dithiane derivative. This chemical strategy, famously known as the Corey-Seebach reaction, converts the typically electrophilic carbonyl carbon of an aldehyde into a potent nucleophile, opening up a wide array of synthetic possibilities for carbon-carbon bond formation.[1][2] This guide will detail the underlying principles, experimental protocols, and practical applications of this powerful synthetic tool.

Introduction to Umpolung and the Corey-Seebach Reaction

In organic synthesis, the carbonyl carbon of an aldehyde, such as hexanal, is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This "normal" reactivity dictates its reaction with nucleophiles. The concept of "umpolung," a term introduced by Seebach, describes the artificial inversion of this polarity, transforming the electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent.[1][2]

The Corey-Seebach reaction is a cornerstone of umpolung chemistry.[1][2] It involves the conversion of an aldehyde into a 1,3-dithiane, a cyclic thioacetal. The protons on the carbon atom between the two sulfur atoms are sufficiently acidic to be removed by a strong base, such as n-butyllithium.[1] The resulting carbanion is stabilized by the adjacent sulfur atoms and acts as a nucleophilic acyl anion equivalent. This nucleophile can then react with a variety of electrophiles to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiane moiety regenerates a carbonyl group, yielding a ketone.[2]

The Reaction Pathway: From Hexanal to Ketones

The overall transformation involves three key stages:

-

Formation of 2-pentyl-1,3-dithiane: Hexanal is reacted with 1,3-propanedithiol in the presence of an acid catalyst to form the corresponding 1,3-dithiane.

-

Deprotonation and Alkylation: The 2-pentyl-1,3-dithiane is deprotonated at the C2 position with a strong base, typically n-butyllithium, to generate a lithiated intermediate. This potent nucleophile is then reacted with an electrophile (e.g., an alkyl halide) to form a new carbon-carbon bond.

-

Hydrolysis (Deprotection): The substituted dithiane is hydrolyzed to unveil the ketone functional group. This step often requires a promoter, such as mercury(II) salts, due to the stability of the dithiane.[2]

Below is a diagram illustrating the overall reaction pathway.

Caption: Overall reaction pathway for the umpolung of hexanal.

Quantitative Data Summary

The following tables summarize typical yields for the key steps of the Corey-Seebach reaction involving aliphatic aldehydes like hexanal. Please note that specific yields can vary depending on the exact reaction conditions and the nature of the electrophile used.

Table 1: Formation of 2-Pentyl-1,3-dithiane

| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Hexanal | BF₃·OEt₂ | CH₂Cl₂ | 0 to rt | 1-3 | >90 |

| Hexanal | p-TsOH | Toluene | Reflux | 12-24 | 85-95 |

| Hexanal | I₂ | CH₂Cl₂ | rt | 2-4 | ~90 |

Table 2: Alkylation of 2-Lithio-2-pentyl-1,3-dithiane

| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield of Alkylated Dithiane (%) |

| CH₃I | n-BuLi | THF | -30 to 0 | 1-2 | 85-95 |

| CH₃(CH₂)₃Br | n-BuLi | THF | -30 to rt | 2-4 | 80-90 |

| PhCH₂Br | n-BuLi | THF | -30 to 0 | 1-2 | 90-98 |

Table 3: Hydrolysis of 2-Alkyl-2-pentyl-1,3-dithianes to Ketones

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield of Ketone (%) |

| 2-Methyl-2-pentyl-1,3-dithiane | HgCl₂, CaCO₃ | aq. CH₃CN | rt | 2-4 | 80-90 |

| 2-Butyl-2-pentyl-1,3-dithiane | HgO, BF₃·OEt₂ | aq. THF | rt | 1-3 | 75-85 |

| 2-Benzyl-2-pentyl-1,3-dithiane | NBS, AgNO₃ | aq. Acetone | 0 to rt | 0.5-1 | 85-95 |

Detailed Experimental Protocols

The following are representative experimental procedures for the key steps in the umpolung of hexanal.

Synthesis of 2-Pentyl-1,3-dithiane

Materials:

-

Hexanal

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of hexanal (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add 1,3-propanedithiol (1.1 eq).

-

Add boron trifluoride diethyl etherate (0.1 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-pentyl-1,3-dithiane as a colorless oil.

Lithiation of 2-Pentyl-1,3-dithiane and Alkylation with Methyl Iodide

Materials:

-

2-Pentyl-1,3-dithiane

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-pentyl-1,3-dithiane (1.0 eq) in anhydrous THF at -30 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting solution at -30 °C for 1 hour.

-

Add methyl iodide (1.2 eq) dropwise to the solution, maintaining the temperature at -30 °C.

-

Allow the reaction mixture to slowly warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction with a saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-methyl-2-pentyl-1,3-dithiane.

Hydrolysis of 2-Methyl-2-pentyl-1,3-dithiane to 2-Heptanone

Materials:

-

2-Methyl-2-pentyl-1,3-dithiane

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Acetonitrile

-

Water

-

Dichloromethane

Procedure:

-

To a vigorously stirred solution of 2-methyl-2-pentyl-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (9:1), add calcium carbonate (2.5 eq) followed by mercury(II) chloride (2.5 eq).

-

Stir the resulting suspension at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane.

-

Wash the filtrate with a saturated aqueous solution of ammonium acetate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

-

The crude product can be purified by distillation or column chromatography to afford 2-heptanone.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic steps and workflows.

Caption: Mechanism of 2-pentyl-1,3-dithiane formation.

Caption: General mechanism of umpolung and subsequent alkylation.

Caption: A typical experimental workflow for the umpolung of hexanal.

Conclusion

The umpolung reactivity of hexanal, facilitated by its conversion to a 1,3-dithiane, is a powerful and versatile strategy in organic synthesis. The Corey-Seebach reaction provides a reliable method for transforming the electrophilic carbonyl carbon of hexanal into a nucleophilic acyl anion equivalent, enabling the formation of a wide range of ketones through carbon-carbon bond formation with various electrophiles. This technical guide has provided an in-depth overview of the principles, quantitative data, and detailed experimental protocols associated with this important transformation, which will be of significant value to researchers and professionals in the fields of chemistry and drug development.

References

Stability and Storage of Hexanal-1,3-dithiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hexanal-1,3-dithiane. Drawing from available data on 1,3-dithianes and related compounds, this document outlines the key factors influencing its stability, potential degradation pathways, and methodologies for its assessment.

Physicochemical Properties

A summary of the known physicochemical properties of this compound (also known as 2-pentyl-1,3-dithiane) is presented in Table 1. These properties are crucial for understanding its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₈S₂ |

| Molecular Weight | 190.37 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | 275 °C at 760 mmHg |

| Density | 0.988 g/cm³ |

| Flash Point | 115.5 °C |

| Vapor Pressure | 0.00878 mmHg at 25°C |

| LogP | 3.76 |

Stability Profile and Storage Recommendations

The 1,3-dithiane functional group is widely utilized as a protecting group in organic synthesis due to its notable stability under a range of conditions, particularly towards basic and some acidic environments. However, its stability is not absolute and is influenced by factors such as temperature, pH, oxidizing agents, and light.

General Stability:

This compound is expected to be stable under normal laboratory conditions. A safety data sheet for a related compound, Ethyl 1,3-dithiane-2-carboxylate, indicates that it is "Stable under normal conditions"[1]. The primary concerns for the stability of this compound are exposure to high temperatures, strong oxidizing agents, and certain acidic conditions, especially in the presence of catalysts.

Storage Conditions:

Based on general recommendations for thioacetals and related organosulfur compounds, the following storage conditions are advised to ensure the long-term integrity of this compound:

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. | Minimizes potential for thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidation. |

| Light | Store in a light-resistant container. | Prevents potential photolytic degradation. |

| Container | Keep container tightly closed. | Prevents entry of moisture and oxygen. |

| Incompatibilities | Avoid contact with strong oxidizing agents. | Risk of oxidative degradation of the sulfur atoms. |

Potential Degradation Pathways

The degradation of this compound primarily involves the cleavage of the 1,3-dithiane ring to regenerate the parent aldehyde (hexanal) and 1,3-propanedithiol or its derivatives. The main degradation pathways are hydrolysis, oxidation, and photolysis.

Caption: Degradation pathways of this compound.

Hydrolytic Degradation

While stable to many aqueous acidic and basic conditions, the 1,3-dithiane ring can be cleaved under forced hydrolytic conditions. This process is typically slow but can be accelerated by the presence of Lewis acids or heavy metal salts (e.g., HgCl₂, Ag⁺), which are often used for the deprotection of dithianes in synthesis[2].

Oxidative Degradation

Strong oxidizing agents can attack the sulfur atoms of the dithiane ring, leading to the formation of sulfoxides, sulfones, and ultimately cleavage of the C-S bonds to yield the parent aldehyde. Reagents like hydrogen peroxide, peroxy acids, and N-halosuccinimides are known to effect this transformation[3].

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce the degradation of 1,3-dithianes. Studies on 2-aryl-1,3-dithianes have shown that photolysis can lead to the cleavage of the dithiane ring to regenerate the corresponding carbonyl compound[4].

Experimental Protocols for Forced Degradation Studies

To assess the stability of this compound and develop a stability-indicating analytical method, forced degradation studies can be performed. The following are example protocols adapted from standard deprotection methodologies.

Caption: General workflow for forced degradation studies.

Protocol for Hydrolytic Degradation (Acidic Conditions)

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Prepare a 0.1 M hydrochloric acid solution.

-

-

Degradation Procedure:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC or GC method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample.

-

Protocol for Oxidative Degradation

-

Preparation of Solutions:

-

Prepare a stock solution of this compound as described above.

-

Prepare a 3% (v/v) solution of hydrogen peroxide.

-

-

Degradation Procedure:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for a defined period, with samples taken at various time points (e.g., 2, 6, 12, 24 hours).

-

Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution) and dilute to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze the samples by HPLC or GC-MS to identify and quantify any degradation products.

-

Protocol for Photolytic Degradation

-

Sample Preparation:

-

Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

-

Degradation Procedure:

-

Place the solution in a quartz cuvette or a suitable transparent container.

-

Expose the sample to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber) for a specified duration, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil and kept under the same temperature conditions to serve as a dark control.

-

-

Analysis:

-

At predetermined time intervals, withdraw aliquots and analyze them directly by a suitable analytical method.

-

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and detecting the formation of degradation products.

Caption: Logical flow for developing a stability-indicating method.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point. Given the nonpolar nature of the hexyl side chain, a C18 column would likely provide good retention. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be appropriate. The method should be developed and validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. Gas chromatography-mass spectrometry (GC-MS) could also be a valuable tool, particularly for identifying volatile degradation products like hexanal.

Conclusion

This compound is a relatively stable compound under standard conditions, which is consistent with the general use of the 1,3-dithiane moiety as a protective group. However, it is susceptible to degradation through hydrolysis (particularly acid-catalyzed), oxidation, and photolysis. For optimal stability and to ensure its integrity during long-term storage, it is recommended to store this compound in a cool, dry, and dark place, under an inert atmosphere, and away from strong oxidizing agents. The development of a validated stability-indicating analytical method is essential for accurately monitoring its purity and stability over time in research and drug development settings.

References

CAS number and IUPAC name for Hexanal-1,3-dithiane.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-pentyl-1,3-dithiane, a key synthetic intermediate in organic chemistry. The document details its chemical identity, synthesis, and critical role as a masked acyl anion, a concept of significant utility in the construction of complex molecules, including those of pharmaceutical interest. Detailed experimental protocols for its formation and subsequent deprotection are provided, alongside a summary of its physicochemical and spectroscopic data. The guide also illustrates the logical workflows of its synthesis and reactivity through diagrams, offering a valuable resource for professionals in chemical research and drug development.

Chemical Identity and Properties

2-Pentyl-1,3-dithiane, systematically named in IUPAC nomenclature as 2-pentyl-1,3-dithiane, is a cyclic thioacetal. Its core structure is the 1,3-dithiane ring, substituted at the second position with a pentyl group. This compound is of particular interest in organic synthesis due to the unique reactivity of the C2 proton.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-pentyl-1,3-dithiane |

| Synonym | Hexanal-1,3-dithiane |

| CAS Number | 21777-32-2[1] |

| Molecular Formula | C₉H₁₈S₂ |

| Molecular Weight | 190.37 g/mol |

| Appearance | Colorless oil (predicted) |

| Boiling Point | 118-120 °C at 10 mmHg (predicted) |

| Density | ~0.988 g/cm³ (predicted) |

Table 2: Spectroscopic Data for 2-Pentyl-1,3-dithiane

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 4.08 (t, 1H), 2.85 (m, 4H), 1.95 (m, 2H), 1.75 (m, 2H), 1.30 (m, 4H), 0.88 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 47.1, 36.5, 31.6, 30.1, 25.8, 24.0, 22.5, 14.0 |

| Mass Spec (EI) | m/z (%): 190 (M+), 119, 87 |

| IR (neat) | ν (cm⁻¹): 2955, 2927, 2856, 1456, 1275, 908 |

Synthesis and Experimental Protocols

The synthesis of 2-pentyl-1,3-dithiane is a standard procedure involving the protection of a carbonyl group, in this case, from hexanal. This reaction is typically catalyzed by a Lewis or Brønsted acid.

Synthesis of 2-Pentyl-1,3-dithiane

This protocol describes a general and efficient method for the synthesis of 2-alkyl-1,3-dithianes from aldehydes.

Experimental Protocol:

-

Reagents and Equipment:

-

Hexanal

-

1,3-Propanedithiol

-

Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Round-bottom flask, magnetic stirrer, and a nitrogen atmosphere setup

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

-

-

Procedure:

-

To a stirred solution of hexanal (1.0 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 1,3-propanedithiol (1.1 equivalents).

-

Slowly add a catalytic amount of boron trifluoride etherate (e.g., 0.05-0.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-pentyl-1,3-dithiane.

-

Role in Organic Synthesis: The Acyl Anion Equivalent

A cornerstone of modern organic synthesis is the concept of "umpolung," or polarity inversion. The 1,3-dithiane group is a classic example of a masked carbonyl that enables this transformation. While the carbonyl carbon of an aldehyde is electrophilic, the C2 carbon of a 2-substituted-1,3-dithiane can be rendered nucleophilic.

The C2 proton of the dithiane ring is acidic (pKa ≈ 31) and can be deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form a stabilized carbanion. This carbanion, known as a 2-lithio-1,3-dithiane, serves as an acyl anion equivalent . It can then react with various electrophiles to form new carbon-carbon bonds.

Deprotection Protocol

To unmask the carbonyl functionality, the dithiane group must be cleaved. This is typically achieved through oxidative or mercury-assisted hydrolysis.

Experimental Protocol (Mercury-based):

-

Reagents and Equipment:

-

2-Pentyl-1,3-dithiane

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Aqueous acetonitrile or acetone

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the 2-pentyl-1,3-dithiane (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 9:1).

-

Add mercury(II) chloride (2.2 equivalents) and calcium carbonate (2.2 equivalents) to the solution.

-

Stir the resulting suspension vigorously at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate and perform a standard aqueous workup and extraction.

-

Purify the resulting aldehyde (hexanal) by distillation or chromatography.

-

Note on Greener Alternatives: Due to the toxicity of mercury salts, several alternative deprotection methods have been developed. These include oxidative methods using reagents like N-bromosuccinimide (NBS), ceric ammonium nitrate (CAN), or Dess-Martin periodinane.[2] A mild protocol using 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system has also been reported as an environmentally friendly option.[3][4]

Applications in Drug Development and Natural Product Synthesis

The utility of 2-alkyl-1,3-dithianes as acyl anion synthons has made them invaluable in the total synthesis of complex natural products, many of which are precursors or analogs of pharmacologically active compounds. The ability to form carbon-carbon bonds by reacting the lithiated dithiane with electrophiles such as alkyl halides, epoxides, and other carbonyl compounds is a powerful tool for building molecular complexity.

While 2-pentyl-1,3-dithiane itself may not be a final drug product, its role as a building block is significant. For instance, the core strategy of using a lithiated dithiane to introduce an acyl group is a common tactic in the synthesis of polyketides, macrolides, and other natural products with potential therapeutic applications. The versatility of this chemistry allows for the convergent and stereocontrolled assembly of complex carbon skeletons, which is a critical aspect of modern drug discovery and development.

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and logical relationships involving 2-pentyl-1,3-dithiane.

References

- 1. asianpubs.org [asianpubs.org]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

The Principle of Umpolung: Reversing Carbonyl Reactivity

An In-depth Technical Guide to the Corey-Seebach Reaction Using Dithianes

For Researchers, Scientists, and Drug Development Professionals

The Corey-Seebach reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a clever reversal of carbonyl group reactivity, a concept known as "umpolung".[1][2] This powerful transformation utilizes 1,3-dithianes as masked acyl anions, providing a versatile platform for the synthesis of a wide array of valuable molecules, including ketones, α-hydroxy ketones, and 1,2-diketones, which are often challenging to obtain through traditional methods.[1][2] This guide offers a detailed exploration of the Corey-Seebach reaction, encompassing its mechanism, practical applications, experimental protocols, and quantitative data to support its implementation in research and drug development.

In a typical carbonyl compound, the carbon atom is electrophilic due to the electronegativity of the adjacent oxygen atom. The Corey-Seebach reaction ingeniously inverts this polarity.[2] An aldehyde is first converted into a 1,3-dithiane, a cyclic thioacetal.[1] The protons on the carbon atom between the two sulfur atoms are sufficiently acidic (pKa ≈ 31) to be deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion, specifically a 2-lithio-1,3-dithiane.[2][3] This lithiated dithiane serves as an acyl anion equivalent, capable of attacking a wide range of electrophiles.[1] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding the final product.[4]

Reaction Pathway and Mechanism

The Corey-Seebach reaction proceeds through a well-defined sequence of steps, each crucial for the overall success of the transformation. The general pathway involves the formation of the dithiane, deprotonation to form the key nucleophile, reaction with an electrophile, and final deprotection to unveil the desired carbonyl functionality.

References

Methodological & Application

Synthesis of Hexanal-1,3-dithiane: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of hexanal-1,3-dithiane, a versatile intermediate in organic synthesis. The formation of 1,3-dithianes from aldehydes serves as a crucial method for the protection of carbonyl groups and for the generation of acyl anion equivalents, a concept known as umpolung reactivity.[1] This protocol is adapted from established general procedures for the synthesis of 1,3-dithianes.[2][3][4]

Introduction

The reaction of an aldehyde, in this case, hexanal, with 1,3-propanedithiol in the presence of an acid catalyst yields the corresponding cyclic thioacetal, this compound.[4][5] This transformation is highly efficient and provides a stable derivative that can be carried through various synthetic steps. The C-2 proton of the 1,3-dithiane ring is acidic and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion.[2] This nucleophile can then react with a wide range of electrophiles, making 1,3-dithianes valuable synthons for the construction of complex molecules.[5][6] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group.[2]

Reaction Scheme

References

Application Notes & Protocols: The Corey-Seebach Reaction Utilizing Hexanal-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Umpolung Reactivity with 1,3-Dithianes

The Corey-Seebach reaction is a cornerstone of modern organic synthesis, enabling a powerful transformation known as "umpolung" or the reversal of polarity.[1][2] Typically, the carbonyl carbon of an aldehyde is electrophilic. However, by converting an aldehyde, such as hexanal, into its 1,3-dithiane derivative, the corresponding C-2 proton becomes sufficiently acidic (pKa ≈ 30) to be removed by a strong base like n-butyllithium (n-BuLi).[2][3] This generates a nucleophilic acyl anion equivalent—a 2-lithio-1,3-dithiane—which can react with a wide array of electrophiles.[4][5] Subsequent hydrolysis of the dithiane moiety unmasks the carbonyl group, yielding a ketone that would be otherwise inaccessible through standard carbonyl chemistry.[4][6]

This methodology provides a robust route to α-hydroxy ketones, 1,2-diketones, and other valuable motifs in medicinal chemistry and natural product synthesis.[5][7] The use of hexanal-1,3-dithiane (specifically, 2-pentyl-1,3-dithiane) allows for the introduction of a pentyl group, making it a valuable building block for constructing larger molecules with aliphatic chains.

Reaction Mechanism and Workflow

The Corey-Seebach reaction proceeds through three primary stages:

-

Thioacetal Formation: Hexanal is reacted with 1,3-propanedithiol under acidic conditions to form 2-pentyl-1,3-dithiane.

-

Deprotonation and Alkylation: The dithiane is deprotonated at the C-2 position with n-BuLi to form a potent carbon nucleophile. This anion is then quenched with an electrophile (E+) to form a new carbon-carbon bond.[4]

-

Hydrolysis (Deprotection): The 2,2-disubstituted dithiane is hydrolyzed to reveal the final ketone product. This step often requires specific reagents, such as mercury(II) salts, to overcome the stability of the thioacetal.[2][5]

Logical Relationship of the Corey-Seebach Reaction

Caption: Umpolung strategy in the Corey-Seebach reaction.

Quantitative Data

| Dithiane Substrate | Electrophile | Product Type | Reported Yield | Reference |

| 1,4-Dithiane | Crotonaldehyde | α-Hydroxy Ketone (after oxidation) | 88% (addition step) | [7] |

| Dithiane from Aldehyde 18 | Epoxide 21 | Tricyclic Alcohol | 55% (coupling step) | [5] |

| 2-Lithio-1,3-dithiane | Chiral Epoxide 548 | Protected β-Hydroxy Ketone | 86% (overall, 2 steps) | [8] |

| Dithiane from Aldehyde 289 | 2-Lithio-1,3-dithiane | Diastereomeric Alcohols | 86% (addition step) | [8] |

| 2-Lithio-1,3-dithiane | Iodide 13 | Olefinic Phenol | 80% (coupling step) | [5] |

| General 2-Lithio-1,3-dithianes | Arenesulfonates | 2-Alkyl Dithianes | High Yields | [9] |

| General 2-Lithio-1,3-dithianes | Epoxides | β-Hydroxy Carbonyls | Good Yields | [6] |

Note: The yields reported are for the specific reaction step described and may be part of a multi-step synthesis.

Experimental Protocols

The following are generalized protocols for conducting a Corey-Seebach reaction with hexanal. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Corey-Seebach synthesis.

Protocol 1: Synthesis of 2-Pentyl-1,3-dithiane

-

Setup: To a round-bottom flask, add hexanal (1.0 eq) and 1,3-propanedithiol (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Catalyst Addition: Cool the mixture in an ice bath and add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with aqueous sodium hydroxide (10%) and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography or distillation to yield pure 2-pentyl-1,3-dithiane.

Protocol 2: Deprotonation and Alkylation

-

Setup: In an oven-dried, three-neck flask under an inert atmosphere, dissolve 2-pentyl-1,3-dithiane (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to between -40°C and -20°C using a dry ice/acetone bath.[2] Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change (often to yellow/orange) may be observed. Stir the resulting solution for 1-2 hours at this temperature to ensure complete formation of the lithiated species.

-

Alkylation: Add the desired electrophile (1.1 eq, e.g., an alkyl halide like iodomethane or an aldehyde like benzaldehyde) dropwise to the solution of the lithiated dithiane.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to isolate the 2-alkyl-2-pentyl-1,3-dithiane.

Protocol 3: Hydrolysis to the Ketone

Caution: Mercury compounds are highly toxic. Handle with extreme care and dispose of waste properly.

-

Setup: Dissolve the purified 2-alkyl-2-pentyl-1,3-dithiane (1.0 eq) in a mixture of aqueous acetonitrile or THF/water.

-

Reagent Addition: Add calcium carbonate (CaCO₃) followed by mercury(II) chloride (HgCl₂) (approx. 2.5 eq).[5]

-

Reaction: Stir the resulting slurry vigorously at room temperature or with gentle heating for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting dithiane.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove mercury salts. Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether).

-